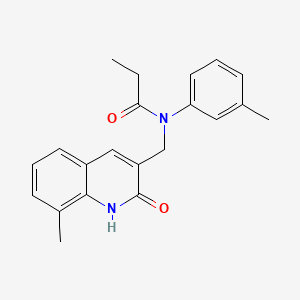
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-214, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has been shown to have potent antitumor activity in preclinical studies.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of several kinases, including Aurora A and B, which are involved in cell division and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models. It has been shown to inhibit the growth of tumors in xenograft models of breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in preclinical models. Another advantage is its favorable pharmacokinetic profile, which allows for the evaluation of its bioavailability and toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One direction is to evaluate its efficacy in clinical trials for the treatment of cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. In addition, there is a need to develop more potent and selective inhibitors of tubulin polymerization for the treatment of cancer. Finally, there is a need to explore the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves several steps, including the reaction of 8-methyl-2-quinolone with m-tolylmethylamine, followed by the reaction with propionyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been reported in several publications, and the compound has been synthesized in both small and large scale.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its antitumor activity in preclinical models. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-19(24)23(18-10-5-7-14(2)11-18)13-17-12-16-9-6-8-15(3)20(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLOZQOKGCOYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
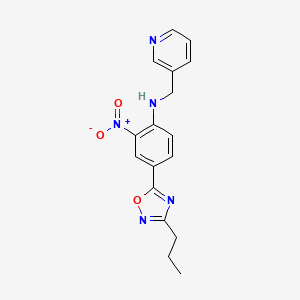

![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
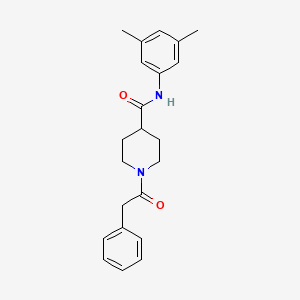
![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
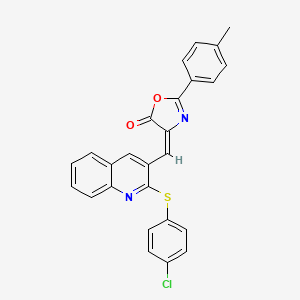
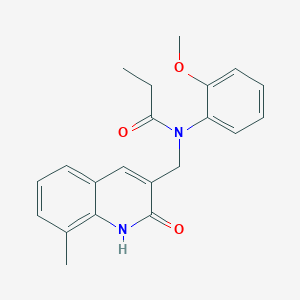

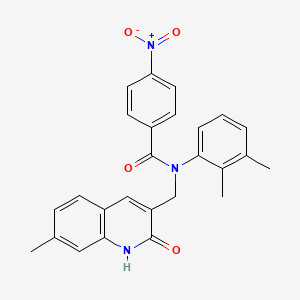

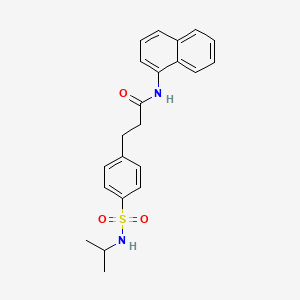

![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)